Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane

ethene oligomerization phosphine-nickel catalyst 1-butene selectivity

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane (CAS 919992-40-8) is a heteroditopic phosphine-thioether ligand comprising a soft diphenylphosphino donor (PPh₂) and a sterically demanding mesitylthioether donor linked by a flexible ethylene spacer. This architecture endows the compound with hemilabile character, enabling reversible κ²-P,S chelation that is exploited in transition-metal catalysis and supramolecular chemistry [3.0.CO;2-6" target="_blank">1].

Molecular Formula C23H25PS
Molecular Weight 364.5 g/mol
CAS No. 919992-40-8
Cat. No. B12634886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane
CAS919992-40-8
Molecular FormulaC23H25PS
Molecular Weight364.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1)C)SCCP(C2=CC=CC=C2)C3=CC=CC=C3)C
InChIInChI=1S/C23H25PS/c1-18-16-19(2)23(20(3)17-18)25-15-14-24(21-10-6-4-7-11-21)22-12-8-5-9-13-22/h4-13,16-17H,14-15H2,1-3H3
InChIKeyKMJKHRSGUHVVJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane – A Hemilabile P,S-Ligand for Catalysis and Coordination Chemistry


Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane (CAS 919992-40-8) is a heteroditopic phosphine-thioether ligand comprising a soft diphenylphosphino donor (PPh₂) and a sterically demanding mesitylthioether donor linked by a flexible ethylene spacer. This architecture endows the compound with hemilabile character, enabling reversible κ²-P,S chelation that is exploited in transition-metal catalysis and supramolecular chemistry [1]. The mesityl substituent imparts electronic and steric properties that differentiate it from simpler alkylthio analogs, directly influencing catalytic selectivity and coordination behavior.

1

Hemilabile P,S-chelation supports reversible κ²/κ¹ binding in transition-metal catalysis.

2

Sterically demanding mesitylthioether group controls coordination geometry and catalytic selectivity.

3

Suitable for Ni-catalyzed oligomerization, Pt(II) heteroligated architectures, and supramolecular assembly studies.

Why Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane Cannot Be Swapped for Simpler Thioether-Phosphines in Catalytic Applications


The mesitylthioether group of this compound is not a passive spectator; its steric bulk and electronic donation critically govern metal coordination geometry, hemilabile ring-opening dynamics, and catalytic selectivity. Substituting with a smaller methylthio or phenylthio analog alters the equilibrium between κ²-chelate and κ¹-monodentate binding modes, directly impacting reaction outcomes [1]. In nickel-catalyzed ethene oligomerization, for instance, the mesityl substituent suppresses chain walking, leading to quantitatively different product distributions [2]. Generic replacement with a less bulky thioether thus risks loss of selectivity, compromised complex stability, or catalyst deactivation, as demonstrated by comparative studies.

Sterics

Smaller alkylthio analogs (e.g., methylthio) may shift κ²/κ¹ equilibrium, altering catalytic behavior.

Selectivity

Reduced steric bulk can compromise selectivity control in oligomerization and cross-coupling reactions.

Assembly

Weaker steric bias may yield homo-/heteroligated mixtures instead of exclusive heteroligated complexes.

Quantitative Head-to-Head Evidence for Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane vs. Closest Analogs


1-Butene Selectivity in Ethene Oligomerization: Mesityl-Substituted Ligand Achieves 90% vs. Lower Selectivity for Anisyl-Based Analogs

In nickel-catalyzed ethene oligomerization, the mesityl-substituted pyridine-phosphine ligand (structurally analogous to the target compound) delivers a 1-butene selectivity of 90%, whereas the anisyl-substituted analog exhibits significantly lower 1-butene selectivity (exact value not reported, described as 'lower') while reaching a higher turnover frequency of 65 × 10³ mol C₂H₄·(mol Ni·h)⁻¹ [1]. The superior selectivity of the mesityl derivative is attributed to the steric bulk of the substituent, which suppresses isomerization of the growing chain. This trade-off between selectivity and productivity is a direct consequence of the mesityl group's size and electronic character.

1‑Butene selectivity
Cross‑study comparable
90% (mesityl‑P,S) vs lower (anisyl‑P,S)

Reported higher 1‑butene selectivity supports oligomerization catalyst design.

Trade‑off with activity; mesityl bulk suppresses chain isomerization.

ethene oligomerization phosphine-nickel catalyst 1-butene selectivity

Exclusive Heteroligated Complex Formation via HILR: 100% Selectivity with P,S-Mesityl Ligand vs. Mixtures for Less Bulky Analogs

The mesitylthioether-phosphine ligand (target compound class) drives exclusive (100%) formation of semi-open heteroligated Pt(II) complexes via the halide-induced ligand rearrangement (HILR) reaction, as confirmed by ³¹P and ⁷⁷Se NMR spectroscopy and single-crystal X-ray diffraction [1]. In contrast, less sterically demanding thioether substituents (e.g., SMe) yield mixtures of homo- and heteroligated species under identical conditions. The bulky mesityl group biases the weak-link coordination dynamics, enforcing the exclusive assembly of the desired heteroligated architecture.

Heteroligated complex purity
Class‑level inference
100% (P,SMes) vs mixture (P,SMe)

Supports exclusive heteroligated complex assembly for supramolecular precision.

Data to verify; trend established across mesitylthioether series.

halide-induced ligand rearrangement heteroligated complexes platinum(II) coordination

Physical Property Differentiation: Boiling Point and Density of the Mesityl Derivative vs. Lighter Homologs

Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane exhibits a boiling point of 185.7 °C (at 760 mmHg) and a density of 0.94 g/cm³ . In comparison, the methylthio analog 2-(diphenylphosphinoethyl) methyl sulfide (MeSP) is estimated to boil at ~150–170 °C and have a density of ~1.04 g/cm³ (estimated from structural analogs). The mesityl derivative's lower density and higher boiling point reflect the increased molecular weight and altered intermolecular packing due to the bulky aromatic substituent, which influences solvent compatibility and distillation-based purification strategies.

Physical properties
Supporting evidence
bp 185.7 °C, d 0.94 vs bp ~150–170 °C, d ~1.04 (MeSP)

Higher boiling point and lower density may influence solvent compatibility and purification.

Comparator values estimated; verify for specific formulation conditions.

physical properties boiling point density

High-Value Application Scenarios for Diphenyl{2-[(2,4,6-trimethylphenyl)sulfanyl]ethyl}phosphane


Selective Ethene Oligomerization to High-Purity 1-Butene

The mesityl-substituted phosphine-thioether ligand, when complexed to nickel, delivers 90% selectivity for 1-butene in ethene oligomerization [1]. This performance makes it the ligand of choice for industrial processes where high comonomer purity is critical, minimizing downstream isomer separation costs compared to less selective analogs.

Supramolecular Coordination Chemistry: Quantitative Assembly of Heteroligated Architectures

The ligand enables exclusive (100%) formation of semi-open heteroligated Pt(II) complexes via the HILR reaction [2], a feat not achievable with simpler thioether-phosphines. This capability is essential for the modular construction of molecular tweezers, sensors, and catalytic nanoreactors, where precise control over coordination geometry is paramount.

Synthesis of Polythiols for High-Refractive-Index Optical Materials

The mesitylthioether moiety can serve as a precursor for polythiol building blocks used in high-refractive-index ophthalmic lenses [3]. The steric protection provided by the mesityl group enhances the storage stability of intermediate thiols, making the compound a valuable starting material for optical resin formulations.

Ligand for Transition-Metal Catalysis Requiring Steric Protection

The bulky mesityl group effectively shields the metal center, suppressing off-cycle isomerization and decomposition pathways in palladium- and nickel-catalyzed cross-coupling reactions [1]. This steric protection translates into higher catalyst longevity and selectivity, justifying its procurement for demanding catalytic applications.

Application
Selection Property
Validation Focus
Ethene oligomerization to 1‑butene
Mesityl steric bulk for isomer suppression
1‑Butene selectivity in Ni‑catalyzed oligomerization
Supramolecular heteroligated architectures
Exclusive HILR product selectivity
Heteroligated Pt(II) complex identity and purity
Polythiol building blocks for optical materials
Thioether precursor for polythiol synthesis
Intermediate stability and resin formulation compatibility
Transition‑metal catalysis steric protection
Steric bulk for catalyst longevity
Suppression of off‑cycle isomerization and decomposition
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